Cas no 300679-32-7 (Dibenzyl[3-(dibenzylamino)butan-2-yl]amine)
Dibenzyl[3-(dibenzylamino)butan-2-yl]amine Chemical and Physical Properties
Names and Identifiers
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- Dibenzyl[3-(dibenzylamino)butan-2-yl]amine
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- Inchi: 1S/C32H36N2/c1-27(33(23-29-15-7-3-8-16-29)24-30-17-9-4-10-18-30)28(2)34(25-31-19-11-5-12-20-31)26-32-21-13-6-14-22-32/h3-22,27-28H,23-26H2,1-2H3
- InChI Key: GQEVHUCAZXURPH-UHFFFAOYSA-N
- SMILES: CC(N(CC1=CC=CC=C1)CC1=CC=CC=C1)C(N(CC1=CC=CC=C1)CC1=CC=CC=C1)C
Dibenzyl[3-(dibenzylamino)butan-2-yl]amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1251557-10mg |
Dibenzyl[3-(dibenzylamino)butan-2-yl]amine |
300679-32-7 | 96% | 10mg |
$470 | 2024-06-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661690-10mg |
N2,N2,N3,N3-tetrabenzylbutane-2,3-diamine |
300679-32-7 | 98% | 10mg |
¥1663.00 | 2024-08-02 | |
| eNovation Chemicals LLC | Y1251557-10mg |
Dibenzyl[3-(dibenzylamino)butan-2-yl]amine |
300679-32-7 | 96% | 10mg |
$490 | 2025-02-21 | |
| Oakwood | 101385-10mg |
Dibenzyl[3-(dibenzylamino)butan-2-yl]amine |
300679-32-7 | 96% | 10mg |
$144.00 | 2023-09-17 | |
| A2B Chem LLC | AX94028-10mg |
Dibenzyl[3-(dibenzylamino)butan-2-yl]amine |
300679-32-7 | 96% | 10mg |
$144.00 | 2024-04-20 | |
| 1PlusChem | 1P01FBV0-10mg |
Dibenzyl[3-(dibenzylamino)butan-2-yl]amine |
300679-32-7 | 96% | 10mg |
$177.00 | 2024-05-06 | |
| eNovation Chemicals LLC | Y1251557-100mg |
Dibenzyl[3-(dibenzylamino)butan-2-yl]amine |
300679-32-7 | 96% | 100mg |
$3615 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1251557-100mg |
Dibenzyl[3-(dibenzylamino)butan-2-yl]amine |
300679-32-7 | 96% | 100mg |
$3825 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1251557-10mg |
Dibenzyl[3-(dibenzylamino)butan-2-yl]amine |
300679-32-7 | 96% | 10mg |
$490 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1251557-100mg |
Dibenzyl[3-(dibenzylamino)butan-2-yl]amine |
300679-32-7 | 96% | 100mg |
$3825 | 2025-02-21 |
Dibenzyl[3-(dibenzylamino)butan-2-yl]amine Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on Dibenzyl[3-(dibenzylamino)butan-2-yl]amine
Introduction to Dibenzyl[3-(dibenzylamino)butan-2-yl]amine (CAS No. 300679-32-7)
Dibenzyl[3-(dibenzylamino)butan-2-yl]amine, a compound with the chemical formula C24H33N3, is a structurally complex organic molecule that has garnered significant attention in the field of pharmaceutical research. Its unique chemical structure and potential biological activities make it a subject of interest for scientists exploring novel therapeutic agents. This compound, identified by the CAS number 300679-32-7, belongs to a class of molecules that exhibit promising properties in various biochemical pathways, particularly in the context of drug discovery and development.
The molecular architecture of Dibenzyl[3-(dibenzylamino)butan-2-yl]amine features a bifunctional amine group, which is connected to a dibenzylamino moiety. This arrangement suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating physiological processes. The presence of multiple aromatic rings and alkyl chains in its structure contributes to its hydrophobicity, influencing its solubility and bioavailability—key factors in drug design.
In recent years, there has been growing interest in the development of small-molecule inhibitors that can modulate protein-protein interactions (PPIs), which are often implicated in various diseases, including cancer and inflammatory disorders. The Dibenzyl[3-(dibenzylamino)butan-2-yl]amine molecule has been identified as a potential lead compound due to its ability to interact with specific PPIs. Preliminary studies have shown that it can disrupt aberrant signaling pathways by binding to target proteins, thereby inhibiting disease progression.
One of the most compelling aspects of this compound is its potential application in neurological disorders. Research indicates that Dibenzyl[3-(dibenzylamino)butan-2-yl]amine can cross the blood-brain barrier, making it a viable candidate for treating central nervous system (CNS) diseases. Its ability to modulate neurotransmitter release and receptor activity has been observed in vitro, suggesting its therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease. These findings are particularly exciting given the current challenges in developing effective treatments for these neurodegenerative conditions.
The synthesis of Dibenzyl[3-(dibenzylamino)butan-2-yl]amine involves multi-step organic reactions, including condensation, alkylation, and amination processes. The synthetic route must be carefully optimized to ensure high yield and purity, which are essential for subsequent biological evaluation. Advances in synthetic methodologies have enabled the production of this compound on a scalable basis, facilitating further research into its pharmacological properties.
Evaluation of the toxicological profile of Dibenzyl[3-(dibenzylamino)butan-2-yl]amine is crucial before it can be considered for clinical use. Initial toxicity studies have demonstrated that the compound exhibits low acute toxicity at tested doses, suggesting a favorable safety profile. However, long-term studies are necessary to assess any potential chronic adverse effects. Additionally, pharmacokinetic studies are being conducted to understand how the body metabolizes this compound and how long it remains active within the system.
The pharmacokinetic properties of Dibenzyl[3-(dibenzylamino)butan-2-yl]amine are influenced by factors such as absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is essential for determining appropriate dosing regimens and predicting drug interactions. For instance, if the compound exhibits rapid metabolism, frequent dosing may be required to maintain therapeutic levels. Conversely, if it has a long half-life, fewer doses per day might be necessary.
Recent advancements in computational chemistry have allowed researchers to predict the binding affinity of Dibenzyl[3-(dibenzylamino)butan-2-yl]amine to various biological targets using molecular docking simulations. These simulations have helped identify key residues on target proteins that interact with the compound, providing insights into its mechanism of action. Such computational approaches are increasingly valuable in drug discovery, as they can accelerate the identification of promising candidates while reducing the need for extensive experimental screening.
The development pipeline for Dibenzyl[3-(dibenzylamino)butan-2-yl]amine includes preclinical studies aimed at validating its therapeutic efficacy and safety. Preclinical models have shown that this compound can modulate specific disease pathways effectively. If these findings translate into positive results in clinical trials, it could pave the way for new treatments targeting various diseases. Regulatory agencies will closely monitor these trials to ensure that any approved drug meets stringent safety and efficacy standards.
In conclusion, Dibenzyl[3-(dibenzylamino)butan-2-yl]amine (CAS No. 300679-32-7) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique chemical structure and promising biological activities make it an attractive candidate for further research and development. As scientists continue to explore its therapeutic properties, this molecule could play a crucial role in addressing unmet medical needs across multiple disease areas.
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